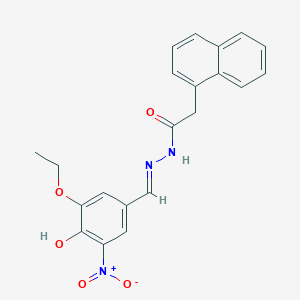
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in various preclinical studies. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component in the B-cell receptor signaling pathway.
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the ATP-binding site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and ultimately the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-tumor activity in various preclinical models, including lymphoma, leukemia, and multiple myeloma. It has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and long half-life. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been well-tolerated in preclinical studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also shown synergy with other drugs targeting the B-cell receptor signaling pathway, making it a promising candidate for combination therapy. One limitation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. However, 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown favorable pharmacokinetic properties and good oral bioavailability, which may compensate for its lower potency.
Direcciones Futuras
There are several potential future directions for 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide research. One area of interest is the development of combination therapies with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib. Another potential direction is the investigation of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its downstream targets, which may provide insights into the development of more effective therapies for B-cell malignancies.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 2-fluoroaniline with 3-hydroxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product. The overall yield of the synthesis is around 30%, and the purity of the product can be improved by further purification.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in various preclinical models, including cell lines, animal models, and patient-derived samples. It has shown potent inhibition of BTK activity and downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also demonstrated synergy with other drugs targeting the B-cell receptor signaling pathway, such as venetoclax and ibrutinib.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-14-6-1-2-7-15(14)20-10-11(8-16(20)22)17(23)19-12-4-3-5-13(21)9-12/h1-7,9,11,21H,8,10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXORWVXJJUPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxy-5-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6033781.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6033789.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B6033797.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(3-methylbenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6033806.png)
![4-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6033808.png)
![4-bromo-2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6033816.png)
![4-[({5-[(benzylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6033838.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6033845.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033848.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-3-(4-methyl-1-piperazinyl)propanohydrazide](/img/structure/B6033849.png)
![N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-phenylurea](/img/structure/B6033852.png)
![3-methyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6033854.png)